![molecular formula C15H18N2OS2 B5672064 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 1-pyrrolidinecarbodithioate](/img/structure/B5672064.png)
2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 1-pyrrolidinecarbodithioate
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Overview
Description
Synthesis Analysis
The synthesis of related pyrrolidine and isoindole derivatives often involves reactions between specific precursors such as ethyl cyanoacetate, cyanoacetamide, or amino acid esters with various catalysts and conditions to form pyrrole or pyrrolidine rings (Dawadi & Lugtenburg, 2011; Jones et al., 1990). These methods highlight the importance of selecting appropriate starting materials and conditions for the synthesis of complex molecules.
Molecular Structure Analysis
The molecular structure of compounds similar to "2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 1-pyrrolidinecarbodithioate" has been studied using techniques like X-ray diffraction, revealing details about their conformation, hydrogen bonding, and overall geometry (Xu et al., 2006). Such analyses are crucial for understanding the chemical behavior and potential applications of these molecules.
Chemical Reactions and Properties
Chemical reactions involving pyrrolidine and isoindole derivatives can be complex, with outcomes depending on the specific functional groups and reaction conditions (Buev et al., 2017). These compounds participate in reactions such as the Mannich reaction, cycloadditions, and acylations, leading to a variety of products with potential biological and industrial applications.
Physical Properties Analysis
The physical properties of similar compounds, such as solubility, melting points, and crystal structure, have been documented (He, 2010). These properties are influenced by molecular structure and are important for the practical handling and application of these chemicals.
Chemical Properties Analysis
Chemical properties like reactivity, stability, and electronic structure are determined by computational and spectroscopic methods (Evecen et al., 2011). Studies on similar compounds provide insights into their potential chemical behaviors, interactions, and applications in synthesis and material science.
properties
IUPAC Name |
2-(3-oxo-1H-isoindol-2-yl)ethyl pyrrolidine-1-carbodithioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS2/c18-14-13-6-2-1-5-12(13)11-17(14)9-10-20-15(19)16-7-3-4-8-16/h1-2,5-6H,3-4,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKSUVQQZNNAFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)SCCN2CC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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